n-Fluoropentachloropyridinium triflate
Overview
Description
N-Fluoropentachloropyridinium triflate is an organofluorine compound with the formula [C5H5NF]O3SCF3 . It is a white solid with low solubility in polar organic solvents . The compound is used as an electrophilic fluorinating agent . It is a salt, consisting of the N-fluoropyridinium cation ([C5H5NF]+) and the triflate anion .
Synthesis Analysis
N-Fluoropentachloropyridinium triflate can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .Molecular Structure Analysis
The molecular formula of n-Fluoropentachloropyridinium triflate is C6H5F4NO3S . The average mass is 247.167 Da and the monoisotopic mass is 246.992630 Da .Chemical Reactions Analysis
N-Fluoropentachloropyridinium triflate can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .Physical And Chemical Properties Analysis
N-Fluoropentachloropyridinium triflate is a white solid with low solubility in polar organic solvents . The melting point is 185–187 °C . The density is estimated to be 1.5493 . It is stored at 0-6°C . It is sensitive to moisture .Scientific Research Applications
Fluoro-lactonization in Organic Chemistry
The research by Okada et al. (1997) demonstrates the use of n-Fluoropentachloropyridinium triflate in fluoro-lactonization of 4-alkenoic acid derivatives. This process is significant in organic chemistry, as it proceeds in a regioselective manner and possibly involves aryl-stabilized αfluorocarboc intermediates.
Application in Medicinal Chemistry and Synthesis
The work by Wang et al. (2009) highlights the application of N-fluoropentachloropyridinium triflate in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This method is crucial for medicinal chemistry and synthesis due to its versatility and applicability in converting triflamide into a range of functional groups.
Radiolabeling in Nuclear Medicine
Davis and Fettinger's (2018) study on N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate details here focuses on a precursor required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate. This compound is used in radiolabeling peptides for PET imaging, a crucial technique in nuclear medicine.
Synthesis of Electrophilic N-F Reagents
The research by Pereira et al. (2016) discusses the synthesis of a new electrophilic N-F reagent using N-fluoro-2,3,4,5,6-pentachloropyridinium triflate. This reagent is more reactive than Selectfluor, indicating its potential in various chemical syntheses.
Development of Novel Fluorination Reagents
In a 2014 study, Umemoto explores the development of various fluorination reagents, including N-fluoropyridinium salt series. This research contributes significantly to advancing fluorine chemistry, providing new areas and significant development in the field.
Reactions of N-Substituted Pyridinium Salts
Umemoto et al.'s (1996) study details here investigates the reactions of N-fluoropyridinium triflate with bases, leading to various pyridine derivatives. This research enhances our understanding of the chemical behavior of these compounds.
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFUZJVNPWXHOH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fluoropentachloropyridinium triflate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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